N',N'-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride
Overview
Description
N’,N’-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride is a chemical compound with a complex structure that includes a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate can then undergo further reactions to introduce the ethane-1,2-diamine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can alter the thiophene ring or the ethane-1,2-diamine moiety.
Reduction: This reaction can reduce any oxidized forms of the compound back to its original state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while substitution reactions may yield derivatives with different functional groups.
Scientific Research Applications
N’,N’-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action for N’,N’-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and ethane-1,2-diamine moiety may play crucial roles in binding to these targets, thereby exerting its effects. The pathways involved can include signal transduction or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N,N-diethyl-N’-methyl-ethane-1,2-diamine
- N,N-diethyl-ethane-1,2-diamine
- N,N-diethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-quinolinamine
Uniqueness
N’,N’-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride is unique due to the presence of the 5-methylthiophene ring, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N',N'-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2S.2ClH/c1-4-14(5-2)9-8-13-10-12-7-6-11(3)15-12;;/h6-7,13H,4-5,8-10H2,1-3H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCWAIMVNANPBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=CC=C(S1)C.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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